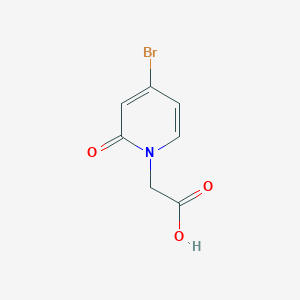
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Wirkmechanismus
TAK-659 works by inhibiting the activity of specific kinases that are involved in cell signaling pathways. By doing so, it disrupts the signaling pathways that are necessary for cancer cell growth and proliferation. This mechanism of action makes TAK-659 a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 has significant biochemical and physiological effects on cancer cells. It has been found to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TAK-659 in lab experiments is that it is a highly specific inhibitor of certain kinases, which allows researchers to study the effects of inhibiting these kinases on cancer cell growth and proliferation. However, one limitation of using TAK-659 is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of focus is the development of new cancer therapies that target specific kinases, including BTK, FLT3, and JAK3. Another area of research is the study of TAK-659 in combination with other cancer drugs, to determine if it can enhance the effectiveness of these drugs. Additionally, further research is needed to determine the long-term safety and efficacy of TAK-659 in humans.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-bromoethylamine hydrobromide to form the intermediate compound. This intermediate is then reacted with 2-(thiophen-2-yl)pyridine-3-carboxaldehyde to form the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to be a potent inhibitor of various kinases, including BTK, FLT3, and JAK3. These kinases play important roles in cell signaling pathways that are involved in cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-25-17-9-7-15(18(13-17)26-2)8-10-20(24)23-14-16-5-3-11-22-21(16)19-6-4-12-27-19/h3-7,9,11-13H,8,10,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEYJZNACLHGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516185.png)

![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2516189.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2516190.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2516191.png)


![4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide](/img/structure/B2516194.png)

![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)

